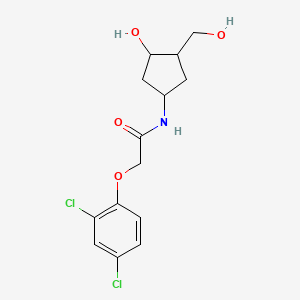

tert-Butyl 4-amino-4-(propan-2-yl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-Butyl 4-amino-4-(propan-2-yl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 241499-44-5 . It has a molecular weight of 318.46 . The IUPAC name for this compound is tert-butyl 4- (4-isopropylanilino)-1-piperidinecarboxylate .

Molecular Structure Analysis

The molecular formula of this compound is C19H30N2O2 . The InChI Code for this compound is 1S/C19H30N2O2/c1-14(2)15-6-8-16(9-7-15)20-17-10-12-21(13-11-17)18(22)23-19(3,4)5/h6-9,14,17,20H,10-13H2,1-5H3 .Physical And Chemical Properties Analysis

This compound has a melting point of 99 -100 degrees Celsius . It is a solid in physical form .Applications De Recherche Scientifique

Synthesis of Enantiopure Derivatives

Tert-butyl 4-amino-4-(propan-2-yl)piperidine-1-carboxylate is utilized in the synthesis of enantiopure derivatives such as 4-hydroxypipecolate and 4-hydroxylysine derivatives. This process starts from Boc-Asp-O(t)Bu and other beta-amino acids, leading to the formation of cis-4-hydroxy delta-lactams. The compound serves as an excellent building block for synthesizing both cis- and trans-4-hydroxypipecolates and protected 4-hydroxylysine derivatives, demonstrating its versatility in producing complex organic molecules (Marin et al., 2004).

Intermediate in Biologically Active Compounds

This chemical is a key intermediate in the synthesis of many biologically active compounds. For instance, it has been used in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which is crucial for compounds like crizotinib. The process involves using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material (Kong et al., 2016).

Key Intermediate of Vandetanib

Tert-butyl 4-amino-4-(propan-2-yl)piperidine-1-carboxylate is also the key intermediate of Vandetanib, a medication used for the treatment of certain types of cancer. It is synthesized from piperidin-4-ylmethanol through steps including acylation, sulfonation, and substitution (Wang et al., 2015).

Anticancer Drug Intermediates

This compound serves as an important intermediate for small molecule anticancer drugs. A rapid and high-yield synthetic method has been developed for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate used in such drugs. The synthetic method includes steps such as nucleophilic substitution reaction, oxidation reaction, halogenation reaction, and elimination reaction (Zhang et al., 2018).

X-ray Crystallography Studies

X-ray crystallography studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate provide insight into the molecular packing and structure of these compounds, showing strong O-H...O=C hydrogen bonds leading to infinite chains in the crystal structure (Didierjean et al., 2004).

Biological Activity Evaluation

Some derivatives of tert-butyl 4-amino-4-(propan-2-yl)piperidine-1-carboxylate have been screened for their in vitro antibacterial and anthelmintic activity. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate exhibited poor antibacterial but moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 4-amino-4-propan-2-ylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)13(14)6-8-15(9-7-13)11(16)17-12(3,4)5/h10H,6-9,14H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNPACJCQMHEHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCN(CC1)C(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-amino-4-(propan-2-yl)piperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(E)-1H-indol-3-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2710389.png)

![(3E)-3-{[(2,4-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2710394.png)

![3-[4-(2-Methoxyethoxy)phenyl]azetidine;hydrochloride](/img/structure/B2710396.png)

![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2710397.png)

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2710398.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide](/img/structure/B2710400.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2710403.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2710404.png)

![N-Methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2710405.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide](/img/structure/B2710407.png)